
3-(1-Hydroxypropoxy)propyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxypropoxy)propyl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a 3-(1-hydroxypropoxy)propyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropoxy)propyl benzoate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. The reaction is typically carried out under basic conditions using sodium hydride (NaH) or potassium hydride (KH) as the base .
Industrial Production Methods
Industrial production of this compound may involve the esterification of benzoic acid with 3-(1-hydroxypropoxy)propanol. This process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxypropoxy)propyl benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated benzoate derivatives.
Applications De Recherche Scientifique
3-(1-Hydroxypropoxy)propyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial products
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxypropoxy)propyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and 3-(1-hydroxypropoxy)propanol, which can further interact with biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyl benzoate: An ester with a similar benzoate group but a different alkyl chain.
Ethyl benzoate: Another ester with a shorter alkyl chain.
Methyl benzoate: An ester with the shortest alkyl chain among the similar compounds
Uniqueness
3-(1-Hydroxypropoxy)propyl benzoate is unique due to its specific 3-(1-hydroxypropoxy)propyl chain, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
125457-59-2 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3-(1-hydroxypropoxy)propyl benzoate |
InChI |
InChI=1S/C13H18O4/c1-2-12(14)16-9-6-10-17-13(15)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
Clé InChI |
RVUWBWPSEWRBLE-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)OCCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


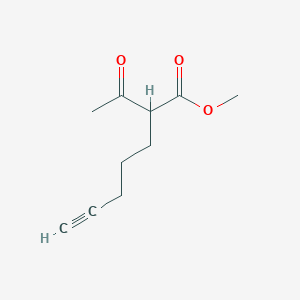
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
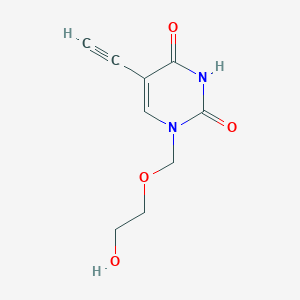
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
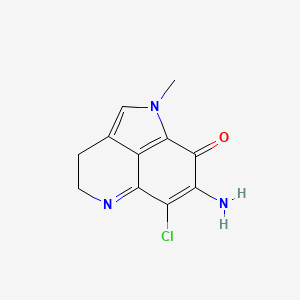
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
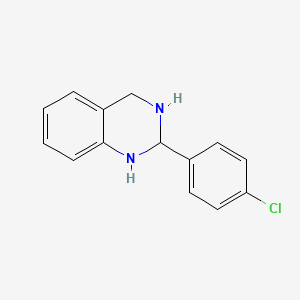




![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)
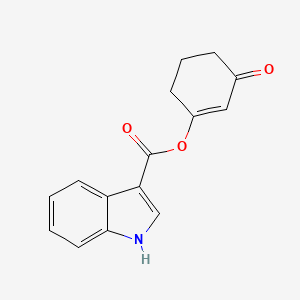
![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
